4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Description
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound with the molecular formula C₇H₇ClN₂·HCl and a molecular weight of 195.06 g/mol . Its structure features a pyrrolidine ring fused to a pyridine ring at the [3,4-c] position, with a chlorine substituent at the 4-position of the pyridine moiety. The hydrochloride salt enhances solubility, making it a valuable building block in medicinal chemistry and drug discovery . Key physicochemical properties include collision cross-sections ranging from 127.4–141.1 Ų (predicted for various charge states) and stability under inert storage conditions .
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-7-6-4-9-3-5(6)1-2-10-7;/h1-2,9H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNFMTXPSOJGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=NC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Ester Intermediate and Acid-Mediated Cyclization
A pivotal method for synthesizing the pyrrolo[3,4-c]pyridine core involves the cyclization of ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate. In a representative procedure, refluxing this ester with concentrated hydrochloric acid facilitates both cyclization and hydrochloride salt formation. The reaction proceeds via acid-catalyzed cleavage of the ester group, followed by intramolecular cyclization to form the dihydro-pyrrolopyridine framework. Subsequent treatment with acetone yields the crystalline hydrochloride salt with near-quantitative efficiency (100% yield).
Reaction Conditions:
-
Reagent: Concentrated HCl
-
Temperature: Reflux (~110°C)
-
Duration: 15 hours
-
Workup: Evaporation, trituration with acetone
This method is advantageous due to its simplicity and high yield, though it requires careful control of acid concentration to avoid over-chlorination or decomposition.
Chlorination Strategies for Pyrrolopyridine Derivatives
Electrophilic Chlorination at the 4-Position
Introducing the chlorine substituent at the 4-position of the pyrrolopyridine ring is critical for achieving the target structure. Patent literature describes chlorination using reagents such as iodine monochloride (ICl) in acetic acid. For example, 4-amino-2-bromopyridine undergoes iodination with ICl to yield 2-bromo-5-iodopyridin-4-amine, which is subsequently chlorinated via nucleophilic aromatic substitution.
Key Steps:
-
Iodination: Treatment of 4-amino-2-bromopyridine with ICl in acetic acid at 75°C for 3 hours.
-
Chlorination: Displacement of iodine using chloride sources (e.g., HCl, Cl₂) in polar aprotic solvents.
Challenges:
-
Competing side reactions (e.g., over-halogenation) necessitate precise stoichiometry.
-
Purification via silica chromatography is often required to isolate the desired isomer.
One-Pot Synthesis via Formamidine Condensation
Condensation and Cyclization with Formamidine Salts
A patent method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis employs formamidine salts and alkalis for one-pot cyclization. While targeting a different heterocycle, this approach highlights the utility of formamidine in constructing chlorinated nitrogenous rings. Adapting this protocol could involve:
-
Condensation: Reacting 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene with formamidine acetate.
-
Cyclization: Base-mediated intramolecular attack to form the pyrrolopyridine ring.
Conditions:
-
Temperature: 0–110°C (stepwise)
-
Base: Sodium or potassium hydroxide
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states and functional groups on the pyrrolopyridine core .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a range of pharmacological activities:
- Anticancer Activity:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
- Neurological Applications:
Synthetic Routes
The synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves multi-step organic reactions. Recent studies have focused on optimizing synthetic pathways to improve yield and reduce costs:
- Key Reagents:
- Starting materials often include substituted anilines and various carbonyl compounds.
- Reaction Conditions:
Case Study 1: Anticancer Activity
In a study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized several derivatives of pyrrolo[3,4-c]pyridine and evaluated their anticancer properties. The results indicated that specific substitutions on the pyrrolo ring significantly enhanced cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of pyrrolo[3,4-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,4-c]pyridine-1,3,6-trione Derivatives
- Example : 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione.
- Key Features : The trione scaffold introduces three ketone groups, enhancing hydrogen-bonding interactions.
- Activity : Exhibits IC₅₀ = 6–22 µM against HIV-1 integrase (IN), with resistance to mutations (e.g., G140S/Q148H) compared to raltegravir .
- Comparison : The target compound lacks the trione moiety, which is critical for IN inhibition. Instead, its chloro substituent may favor hydrophobic interactions in binding pockets.
7-Amino-2-Benzyl-4-Methyl Derivatives
- Example: 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione. Key Features: An oxadiazole substituent improves metabolic stability and antimycobacterial activity. Activity: MIC₉₀ < 0.15 µM against Mycobacterium tuberculosis (Mtb), with low cytotoxicity . Comparison: The target compound’s lack of oxadiazole or amino groups limits its direct antimicrobial utility but highlights the importance of substituent diversity for activity optimization.
Fluorescent and Photophysical Analogues
4-Hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT)
Structural Isomers and Ring-Fusion Variants
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
- Structure : Pyrimidine ring fused to pyrrole at [2,3-d] position.
- Activity : Intermediate in HCV replication inhibitors .
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- Structure : Pyrrolidine fused to pyridine at [2,3-b] position.
- Properties : Similar molecular weight (154.60 g/mol ) but distinct ring fusion alters spatial orientation .
- Comparison : The [3,4-c] fusion in the target compound creates a planar conformation, favoring π-π stacking interactions absent in the [2,3-b] isomer.
3,4-Dihydro-1H-pyrano[3,4-c]pyridine Hydrochloride
- Use : Industrial-grade intermediate with 90% purity .
- Comparison: The pyrano ring introduces oxygen, increasing polarity but reducing metabolic stability compared to the pyrrolo-pyridine scaffold .
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Biological Activity
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine; hydrochloride (CAS No. 2387597-05-7) is a compound that belongs to the pyrrolo[3,4-c]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula: C₇H₇ClN₂·HCl
- Molecular Weight: 191.06 g/mol
- PubChem CID: 138755900
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit a wide range of biological activities including:
- Analgesic and Sedative Effects: Many compounds in this class have been studied for their potential to alleviate pain and induce sedation.
- Anticancer Properties: Several derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity: Some pyrrolo[3,4-c]pyridine derivatives demonstrate activity against bacterial and fungal pathogens.
- Antidiabetic Effects: Certain compounds enhance insulin sensitivity and glucose uptake in adipocytes.
1. Analgesic and Sedative Activity
A review highlighted that pyrrolo[3,4-c]pyridine derivatives are effective as analgesics and sedatives. For instance, compounds were tested in models of pain and anxiety, showing significant efficacy compared to control groups, indicating their potential for treating conditions like chronic pain and anxiety disorders .
2. Anticancer Activity
Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that specific derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity to non-cancerous cells .
| Compound | Cancer Cell Line | IC50 (µM) | Toxicity to Non-Cancer Cells |
|---|---|---|---|
| Compound A | Ovarian | 15 | Low |
| Compound B | Breast | 20 | Moderate |
3. Antimicrobial Activity
Research has shown that certain derivatives possess antimicrobial properties. For example, Mannich bases derived from pyrrolo[3,4-c]pyridine exhibited moderate activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
4. Antidiabetic Effects
In vitro studies indicated that some pyrrolo[3,4-c]pyridine derivatives improved insulin sensitivity in mouse adipocytes by up to 37.4% at optimal concentrations . This suggests a promising avenue for developing new antidiabetic agents.
Case Study 1: Antitumor Activity
A specific derivative was synthesized and tested for its antitumor activity against ovarian cancer cells. The compound demonstrated an EC50 value of 1.65 µM with a therapeutic index (TI) of 7.98, indicating a favorable safety profile alongside its efficacy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of pyrrolo[3,4-c]pyridine derivatives aimed at enhancing their antimicrobial properties. The results showed significant inhibition of bacterial growth with minimal toxicity to human cells, highlighting the potential for developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, and how is the hydrochloride salt formed?
The synthesis typically involves cyclization of pyrrolidine-pyridine precursors followed by chlorination. For example, hydrochlorination is achieved by treating the free base with HCl in aqueous or alcoholic media under controlled temperatures (0–50°C). The reaction duration (e.g., 2–24 hours) and stoichiometric HCl ratios are critical for maximizing yield and purity . Post-synthesis, the hydrochloride salt is crystallized by solvent evaporation or anti-solvent addition, with purity verified via HPLC or LC-MS.
Q. How can the structural identity of this compound be confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : - and -NMR identify proton and carbon environments, with characteristic shifts for the pyrrolidine ring (δ 2.5–4.0 ppm) and aromatic pyridine protons (δ 7.0–8.5 ppm).
- X-ray Crystallography : Resolves the 3D structure, confirming the fused bicyclic system and chloride/hydrochloride positions. For example, π-π stacking interactions between aromatic systems are often observed in related pyrrolo-pyridines .
- Elemental Analysis : Validates the molecular formula (e.g., CHClN·HCl) with <0.3% deviation.
Q. What solvents and conditions are optimal for dissolving this compound in biological assays?
The hydrochloride salt is polar and soluble in water, DMSO, or methanol. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (PBS, pH 7.4). Sonication or gentle heating (≤40°C) may aid dissolution. Precipitation in low-pH conditions (<3) suggests protonation of the pyridine nitrogen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this scaffold?
- Core Modifications : Introduce substituents at the 2-, 3-, or 4-positions of the pyrrolidine or pyridine rings to assess steric/electronic effects. For example, methyl or ethyl groups may enhance lipophilicity, while halogens (F, Br) improve target binding .
- Biological Screening : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cancer proliferation). Use computational docking to prioritize candidates with favorable binding energies .
Q. What analytical strategies resolve contradictions in reported impurity profiles for this compound?
- HPLC-MS/MS : Detect and quantify trace impurities (e.g., dechlorinated byproducts or oxidation products) using reverse-phase C18 columns and gradient elution.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to identify degradation pathways. Compare results with pharmacopeial standards (e.g., EP/BP impurity guidelines) .
- Multivariate Analysis : Apply design of experiments (DoE) to correlate reaction conditions (temperature, pH) with impurity formation .
Q. How does the hydrochloride salt form influence stability under long-term storage?
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Hydrochloride salts generally exhibit better stability than free bases due to reduced hygroscopicity.
- Crystal Packing Analysis : Use X-ray powder diffraction (XRPD) to assess polymorphic transitions. Stable forms often exhibit tight packing with hydrogen bonds between Cl⁻ and NH groups .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Pharmacokinetics : Administer orally or intravenously in rodents to measure bioavailability, half-life, and tissue distribution. LC-MS/MS quantifies plasma concentrations.
- Disease Models : Test efficacy in xenograft models (e.g., T-cell malignancies) if preliminary in vitro data show antiproliferative activity, as seen in structurally related compounds like forodesine hydrochloride .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yield .
- Data Validation : Cross-validate NMR and LC-MS results with reference standards from authoritative databases (e.g., PubChem, ECHA) .
- Ethical Compliance : Follow OECD guidelines for in vivo studies, including Institutional Animal Care and Use Committee (IACUC) approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
